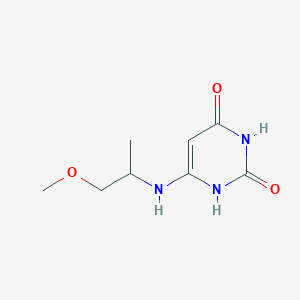
1-(2-Fluorethyl)-3-phenyl-1H-pyrazol-5-carbaldehyd
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde (FEPPC) is an organic compound that is used in a variety of scientific research applications. It is a pyrazole-based aldehyde that has been synthesized in the laboratory and is used for a range of biochemical and physiological studies. FEPPC is a versatile compound that has been used to study a variety of biological processes, including enzyme inhibition, protein-protein interactions, and drug-target interactions.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird auf ihre potenziellen pharmazeutischen Anwendungen untersucht. Das Vorhandensein der Fluorethylgruppe kann die biologische Aktivität des Moleküls beeinflussen und es zu einem Kandidaten für die Medikamentenentwicklung machen. Beispielsweise wurden Analoga dieser Verbindung auf ihre entzündungshemmende Aktivität untersucht .
Neuroinflammation-Bildgebung
Derivate von “1-(2-Fluorethyl)-3-phenyl-1H-pyrazol-5-carbaldehyd” wurden auf ihr Potenzial in der Neuroinflammation-Bildgebung untersucht. Die Einführung einer 18F-markierten Einheit könnte die Verfolgung entzündlicher Prozesse bei neurologischen Erkrankungen mithilfe der Positronen-Emissions-Tomographie (PET)-Bildgebung ermöglichen .
Krebstherapie
Das strukturelle Gerüst dieser Verbindung bietet eine Grundlage für die Entwicklung neuer Krebstherapeutika. Sie kann als Gerüst für die Herstellung von Inhibitoren dienen, die auf bestimmte Proteine zielen, die an der Entstehung von Krebs beteiligt sind, wie z. B. Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFRs) .
Eintrag in chemische Datenbanken
Die Daten der Verbindung, einschließlich Molekulargewicht und Struktur, sind in chemischen Datenbanken wie dem NIST Chemistry WebBook enthalten. Diese Informationen sind entscheidend für Forscher, die Referenzdaten für Rechenmodelle und andere chemische Analysen benötigen .
Wirkmechanismus
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to act as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the substrate from binding to the enzyme. This inhibition of enzyme activity can be used to study the effects of environmental toxins on cellular processes. Additionally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can be used to study the interaction between drugs and their targets.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to a decrease in the production of certain proteins. Additionally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to have an effect on the metabolism of drugs, as it can inhibit the activity of enzymes involved in drug metabolism. Finally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to have an effect on the transport of drugs across cell membranes, as it can bind to transporters and prevent the transport of drugs into the cell.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has a number of advantages for use in lab experiments. It is a relatively inexpensive compound and can be synthesized in the laboratory using common reagents. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde also has some limitations. It has a relatively short half-life and is rapidly metabolized in the body, making it difficult to study its effects on long-term cellular processes. Additionally, it can be toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has a number of potential future directions for scientific research. It could be used to study the effects of environmental toxins on cellular processes, as it has been shown to inhibit the activity of enzymes. Additionally, it could be used to study the interaction between drugs and their targets, as it can bind to transporters and prevent the transport of drugs into the cell. Finally, it could be used to study the metabolism of drugs, as it can inhibit the activity of enzymes involved in drug metabolism.
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDFPNCAGYWVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(1-hydroxybutan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481467.png)
![1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481468.png)


